molecular formula C23H24N4O3S B3003383 2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-ethylphenyl)acetamide CAS No. 1251678-75-7

2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-ethylphenyl)acetamide

Cat. No.: B3003383
CAS No.: 1251678-75-7
M. Wt: 436.53
InChI Key: AUPZSXVDAAEZTL-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It includes the starting materials, reagents, reaction conditions, and the overall yield. The synthesis is often optimized to improve yield, reduce cost, or make the process more environmentally friendly .


Molecular Structure Analysis

This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques used can include X-ray crystallography, NMR spectroscopy, and computational methods .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions for the reaction, the mechanism of the reaction, and the products formed .


Physical and Chemical Properties Analysis

This involves measuring properties such as melting point, boiling point, solubility, and stability. It also includes studying how the compound behaves under various conditions, such as heat, light, and pH .

Scientific Research Applications

Anticancer Research

  • Pyridopyrimidinone-based Thiadiazoles: Novel thiadiazoles with a pyrido[2,3-d]pyrimidinone moiety, synthesized using a related compound, demonstrated potential as anti-breast cancer agents. These compounds showed powerful activity against the MCF-7 cell line (Gomha et al., 2017).
  • Novel Pyrido[4,3-e][1,2,4]triazino[3,2-c][1,2,4]thiadiazine Derivatives: A series of new derivatives exhibited moderate anticancer activity against human cancer cell lines, including HCT-116, MCF-7, and HeLa (Sławiński et al., 2015).

Insecticidal Research

  • Innovative Heterocycles Incorporating Thiadiazole Moiety: New compounds derived from a similar chemical structure were synthesized and evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017).

Psychotropic Drug Development

  • New Hetero[1,2,4]thiadiazin-3-one S,S-dioxides: A series of compounds, including thiadiazines, were synthesized as potential psychotropic agents, indicating the versatility of thiadiazine structures in drug development (Vega et al., 2005).

Antimicrobial Research

  • Novel [1,2,4]Triazolo[4,3-a]pyrimidines: Compounds synthesized using similar structures were evaluated for antimicrobial activities, with some derivatives showing mild activities (Gomha et al., 2018).

Base Oil Improvement

  • Pyridazinone Derivatives for Base Oil Improvement: Derivatives of this compound type were tested as antioxidants for base oil and showed promising results, indicating the compound's potential in industrial applications (Nessim, 2017).

Mechanism of Action

This is particularly relevant for biologically active compounds. It involves studying how the compound interacts with biological systems. For drugs, this could involve looking at the specific proteins the drug binds to, and how this affects cellular processes .

Safety and Hazards

This involves looking at the potential risks associated with the compound. It includes toxicity, flammability, environmental impact, and precautions that need to be taken when handling the compound .

Future Directions

This involves looking at potential future research directions. For a new compound, this could involve further optimization of the synthesis, more detailed study of its properties, or investigation of new reactions it can undergo .

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[4-(4-methylphenyl)-1,1-dioxo-3H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-3-18-8-10-19(11-9-18)25-22(28)15-26-16-27(20-12-6-17(2)7-13-20)23-21(31(26,29)30)5-4-14-24-23/h4-14H,3,15-16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUPZSXVDAAEZTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CN2CN(C3=C(S2(=O)=O)C=CC=N3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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